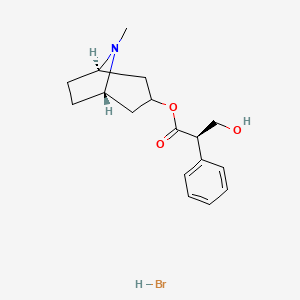

Hyoscyamine hydrobromide, (+)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(+)-Hyoscyamine hydrobromide is the hydrobromide salt of the dextrorotatory enantiomer of hyoscyamine, a tropane alkaloid. Naturally occurring hyoscyamine is almost exclusively the levorotatory (-)-enantiomer, which is biosynthesized in plants such as Duboisia species, Hyoscyamus niger, and Atropa belladonna . The (+)-enantiomer is synthetic and less pharmacologically active compared to its (-)-counterpart .

Hyoscyamine hydrobromide (C₁₇H₂₃NO₃·HBr, MW: 370.29) is a white crystalline powder, highly soluble in water and alcohol, but deliquescent and light-sensitive . It is used clinically as an anticholinergic agent for treating gastrointestinal spasms, bradycardia, and excessive salivation. Its therapeutic effects stem from competitive inhibition of muscarinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyoscyamine hydrobromide is typically synthesized through the extraction of hyoscyamine from plants in the Solanaceae family, followed by its conversion to the hydrobromide salt. The extraction process involves the use of solvents such as ethanol or methanol to isolate the alkaloid from plant material. The isolated hyoscyamine is then reacted with hydrobromic acid to form hyoscyamine hydrobromide .

Industrial Production Methods: Industrial production of hyoscyamine hydrobromide involves large-scale extraction from plants like Atropa belladonna, Datura stramonium, and Hyoscyamus niger. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification steps to isolate hyoscyamine. The final step involves the reaction with hydrobromic acid to produce hyoscyamine hydrobromide .

Chemical Reactions Analysis

Types of Reactions: Hyoscyamine hydrobromide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert hyoscyamine to tropine, a simpler tropane derivative.

Substitution: Hyoscyamine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Scopolamine

Reduction: Tropine

Substitution: Various substituted tropane derivatives depending on the reagents used .

Scientific Research Applications

Pharmacological Overview

Hyoscyamine hydrobromide functions by antagonizing muscarinic receptors, leading to decreased gastrointestinal motility, reduced secretions in various glands, and bronchodilation. Its mechanism of action involves competitive inhibition at muscarinic receptors (M1, M2, M3), affecting smooth muscle and glandular tissues throughout the body.

Key Pharmacological Actions:

- Gastrointestinal Effects : Reduces peristalsis and gastric secretions.

- Respiratory Effects : Causes bronchodilation and reduces respiratory secretions.

- Cardiovascular Effects : Increases heart rate through M2 receptor antagonism.

- Central Nervous System Effects : Can induce cognitive impairment due to M1 receptor antagonism.

Gastrointestinal Disorders

Hyoscyamine hydrobromide is indicated for various gastrointestinal conditions, including:

- Irritable Bowel Syndrome : Provides symptomatic relief from abdominal pain and cramping.

- Biliary and Renal Colic : Alleviates pain associated with gallstones and kidney stones by reducing smooth muscle spasms .

- Acute Rhinitis : Offers symptomatic relief from nasal congestion by decreasing secretions .

Pre-Anesthetic Use

In surgical settings, hyoscyamine hydrobromide is utilized to reduce salivary and respiratory secretions prior to intubation. This application is crucial in facilitating smoother anesthesia induction .

Treatment of Poisoning

Hyoscyamine can be employed in cases of anticholinesterase poisoning, where it counteracts the excessive cholinergic activity caused by nerve agents or certain insecticides .

Case Study 1: Pediatric Overdose

A notable case involved a 4-year-old girl who ingested an overdose of hyoscyamine hydrobromide tablets. She presented with confusion, hallucinations, and ataxia. This incident highlighted the need for careful monitoring of pediatric patients concerning the potential for severe anticholinergic effects .

Case Study 2: Anticholinergic Syndrome

Another case documented three patients who experienced anticholinergic poisoning due to a substitution error between hyoscyamine hydrobromide and hyoscyine butylbromide. Symptoms included tachycardia, altered mental status, and prolonged cognitive disturbances following the incident .

Comparative Efficacy

The following table summarizes the comparative efficacy of hyoscyamine hydrobromide against other treatments for motion sickness:

| Treatment | Effectiveness | Common Side Effects |

|---|---|---|

| Hyoscyamine Hydrobromide | Superior | Dry mouth, blurred vision |

| Antihistamines | Moderate | Drowsiness |

| Methscopolamine | Moderate | Less dry mouth |

| Placebo | None | None |

Mechanism of Action

Hyoscyamine hydrobromide works by inhibiting the action of acetylcholine, the main neurotransmitter of the parasympathetic nervous system. It binds to muscarinic receptors, blocking the effects of acetylcholine, which leads to decreased motility of the gastrointestinal tract, reduced secretion of stomach acid, and decreased secretions from other glands . This mechanism makes it effective in treating conditions like irritable bowel syndrome and peptic ulcers .

Comparison with Similar Compounds

Chemical and Structural Differences

| Compound | Enantiomer | Natural/Synthetic | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| (+)-Hyoscyamine HBr | (+) | Synthetic | C₁₇H₂₃NO₃·HBr | Dextrorotatory tropic acid ester |

| (-)-Hyoscyamine HBr | (-) | Natural | C₁₇H₂₃NO₃·HBr | Levorotatory tropic acid ester |

| Atropine (Racemate) | (±) | Semi-synthetic* | C₁₇H₂₃NO₃ | Racemic mixture of (±)-hyoscyamine |

| Scopolamine HBr | (-) | Natural | C₁₇H₂₁NO₄·HBr | Epoxide bridge at C₆, C₇ positions |

*Atropine is formed by racemization of (-)-hyoscyamine during extraction .

Pharmacological Activity

Muscarinic Receptor Affinity :

- (-)-Hyoscyamine: Highest affinity (IC₅₀ ≈ 1.2 nM for M3 receptors) .

- (+)-Hyoscyamine: 10–20-fold lower affinity than (-)-form .

- Atropine: Intermediate activity (50% potency of (-)-hyoscyamine due to racemic mixture) .

- Scopolamine HBr: Greater CNS penetration due to lipophilic epoxide structure; used for motion sickness .

Mydriatic Potency :

Physicochemical Properties

| Property | (+)-Hyoscyamine HBr | (-)-Hyoscyamine HBr | Scopolamine HBr | Atropine Sulfate |

|---|---|---|---|---|

| Solubility (Water) | 3:1 (freely soluble) | 3:1 (freely soluble) | 1:1.5 (soluble) | 1:1 (soluble) |

| Stability | Light-sensitive | Light-sensitive | Stable | Hygroscopic |

| Melting Point | 148–150°C | 148–150°C | 195–198°C | 190–194°C |

Natural Occurrence and Extraction

- (-)-Hyoscyamine : Dominant alkaloid in Duboisia myoporoides (0.05–0.12% dry weight) and Hyoscyamus reticulatus (0.056% in roots) .

- Scopolamine : Higher abundance in D. leichhardtii; requires pH >8 for selective extraction .

- (+)-Hyoscyamine: Not found naturally; synthesized via chiral resolution or asymmetric synthesis .

Analytical and Industrial Considerations

Purity Standards :

Synthetic Production :

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the identity of Hyoscyamine Hydrobromide in purified samples?

Infrared (IR) spectroscopy is a primary method for identity confirmation. After extracting the compound and its reference standard into chloroform, residues are dissolved in carbon disulfide, and IR absorption spectra are compared in a 1-mm cell. Maxima at identical wavelengths for both samples confirm identity .

Q. How can specific rotation be used to assess the optical purity of Hyoscyamine Hydrobromide?

Prepare a test solution of 50 mg/mL in water and measure optical rotation using a polarimeter. The specific rotation value must align with pharmacopeial standards (e.g., USP), ensuring enantiomeric purity and absence of racemic contamination .

Q. What are the solubility characteristics of Hyoscyamine Hydrobromide, and how do they influence solvent selection?

The compound is freely soluble in water, alcohol, and chloroform but sparingly soluble in ether. This solubility profile guides solvent choice for extraction (e.g., chloroform for alkaloid isolation) and formulation (aqueous solutions for pharmacological studies) .

Q. What quality control tests are essential for ensuring Hyoscyamine Hydrobromide meets pharmacopeial standards?

Key tests include:

- Loss on drying to determine moisture content.

- Residue on ignition to assess inorganic impurities.

- Other alkaloids test using platinic chloride and ammonium hydroxide to detect contaminants like atropine or scopolamine .

Q. How can thin-layer chromatography (TLC) differentiate Hyoscyamine Hydrobromide from related tropane alkaloids?

Use silica gel plates with a solvent system optimized for tropane alkaloids. After development, compare Rf values against reference standards. Hyoscyamine Hydrobromide can be distinguished from scopolamine by distinct spots under UV detection or specific spray reagents .

Advanced Research Questions

Q. What strategies resolve discrepancies between HPLC and titration assays in quantifying Hyoscyamine Hydrobromide?

Cross-validate methods by:

- Checking for interfering substances (e.g., degradation products) via LC-MS.

- Adjusting titration conditions (e.g., glacial acetic acid and mercuric acetate as solvents) to improve endpoint accuracy.

- Validating HPLC mobile phases (e.g., acetonitrile gradients) to enhance peak resolution .

Q. How can researchers optimize heterologous biosynthesis pathways in yeast for Hyoscyamine Hydrobromide production?

Employ metabolic engineering to introduce tropane alkaloid biosynthetic genes (e.g., CYP80F1 for hyoscyamine 6β-hydroxylase). Optimize fermentation conditions (pH, temperature) and use enzyme kinetics to enhance flux toward littorine, a precursor. Validate yields using validated LC-MS protocols .

Q. What experimental designs address variability in Hyoscyamine content across plant sources like Atropa belladonna?

Use stratified sampling of plant tissues (leaves vs. roots) and control growth conditions (soil pH, light exposure). Quantify alkaloids via HPLC with internal standards (e.g., scopolamine-D3) to minimize matrix effects. Apply ANOVA to identify significant variability sources .

Q. How can pH manipulation improve the selective extraction of Hyoscyamine Hydrobromide from Duboisia species?

Adjust extraction pH to 8.0–8.5 to exploit the lower basicity of hyoscyamine compared to scopolamine. Use sequential liquid-liquid extractions with chloroform, followed by crystallization as the hydrobromide salt. Monitor efficiency via TLC or HPLC .

Q. What methodological considerations are critical for LC-MS quantification of Hyoscyamine Hydrobromide and its metabolites?

- Use electrospray ionization (ESI) in positive ion mode for high sensitivity.

- Include stable isotope-labeled internal standards (e.g., scopolamine-D3 hydrobromide) to correct for ion suppression.

- Optimize chromatographic conditions (e.g., C18 columns with 0.1% formic acid in mobile phases) to separate 6-hydroxy hyoscyamine and other metabolites .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting results between IR spectroscopy and melting point tests for Hyoscyamine Hydrobromide?

IR identifies functional groups but may miss crystalline impurities affecting melting points. Repeat tests using purified samples (e.g., recrystallization from ethanol) and cross-check with X-ray diffraction (XRD) to confirm crystal structure integrity .

Q. Why might TLC and HPLC data show inconsistent alkaloid ratios in plant extracts?

TLC semi-quantitation is less precise than HPLC. Re-analyze samples using HPLC with diode-array detection (DAD) for UV spectrum confirmation. Validate methods with spiked reference standards to rule out co-elution issues .

Q. Methodological Tables

Properties

CAS No. |

50700-39-5 |

|---|---|

Molecular Formula |

C17H24BrNO3 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m0./s1 |

InChI Key |

VZDNSFSBCMCXSK-QJUJUZMZSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.Br |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.